(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N10O/c1-14-7-20-10-24-18(14)26-2-4-27(5-3-26)19(30)15-8-28(9-15)16-6-17(23-12-22-16)29-13-21-11-25-29/h6-7,10-13,15H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAWDTKCXFMKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that combines various heterocyclic structures. Its unique configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Structural Overview
The compound features:
- Pyrimidine and Triazole Rings : Known for their significant roles in biological activity.
- Azetidine Moiety : Contributes to the structural diversity and potential interaction capabilities.
- Piperazine Group : Often associated with various pharmacological effects.
1. Antimicrobial Activity
Compounds containing triazole and pyrimidine rings have been documented to exhibit antimicrobial properties. For instance, derivatives of pyrimidine-based compounds have shown promising results against various pathogens.
2. Anticancer Properties
Research indicates that similar compounds can induce cytotoxic effects in cancer cell lines. The presence of the triazole moiety is particularly noted for its anticancer activity.
3. Enzyme Inhibition
The interaction of the compound with specific enzymes could lead to inhibition mechanisms that are beneficial in treating diseases like cancer or infections.
Table 1: Structural Similarities and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylpyridin-2-carboxamide | Contains methylpyridine structure | Antimicrobial activity |
| 1H-Triazole derivatives | Triazole ring present | Antiviral properties |
| Pyrimidine-based compounds | Pyrimidine core with various substitutions | Anticancer effects |
This table highlights compounds with structural similarities to our target compound, indicating diverse biological activities that may be explored further.
Case Study: Cytotoxicity of Triazole Derivatives
A study published in PMC demonstrated that certain triazole derivatives exhibited significant cytotoxicity against human cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, one derivative showed an IC50 value of 6.2 μM against HCT116 cells, suggesting a strong potential for anticancer applications .
The mechanism of action for compounds like (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone likely involves:
- Binding to Active Sites : The triazole and pyrimidine rings can form hydrogen bonds with enzyme active sites.
- Disruption of Cellular Pathways : This may lead to apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound shares key structural elements with several analogs (Table 1):
Key Observations :
- Triazole Substitution : The target’s 1,2,4-triazole differs from 1,2,3-triazole in compounds, which may alter hydrogen-bonding interactions and target selectivity .
- Pyrimidine vs.
- Methanone Linkers: Piperazine-methanone groups (target) vs. pyridine-methanone () or pyrazole-methanone () may influence pharmacokinetic properties like metabolic stability .
Methodological Considerations in Similarity Assessment
As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients, fingerprint-based alignment) are critical for predicting bioactivity. However, minor substituent changes (e.g., triazole regioisomerism) can drastically alter biological outcomes, emphasizing the need for multi-parameter comparisons .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can structural purity be validated?
Methodological Answer: The synthesis involves multi-step reactions, starting with coupling the triazole-pyrimidine core to the azetidine ring, followed by conjugation with the 5-methylpyrimidinyl-piperazine moiety. Key steps include:
- Nucleophilic substitution for azetidine functionalization.
- Mitsunobu or Buchwald-Hartwig coupling for triazole-pyrimidine linkage .
- Schlenk techniques to ensure anhydrous conditions for sensitive intermediates.
Validation:
Q. How should researchers design initial biological activity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or parasitic enzymes (e.g., Leishmania cysteine proteases) based on structural analogs showing antileishmanial activity .
- In vitro assays :
- Dose-response curves (IC50) in Leishmania promastigotes or amastigotes .
- Cytotoxicity screening in mammalian cell lines (e.g., HEK-293) to assess selectivity .
- Positive Controls : Include reference inhibitors (e.g., miltefosine for antileishmanial assays) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Assign azetidine C3-protons (δ 4.1–4.5 ppm, multiplet) and piperazine N-CH2 groups (δ 2.5–3.1 ppm) .
- FTIR : Verify carbonyl stretches (C=O, ~1680–1720 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
- HPLC-MS/MS : Quantify trace impurities using C18 columns (acetonitrile/water gradient) .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
Methodological Answer:
- Solubility Screening :
- Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media (final DMSO <0.1%) .
- Measure precipitation via dynamic light scattering (DLS).
- Stability Studies :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Methodological Answer:
- Substituent Variation :
- Biological Testing : Compare IC50 values across derivatives to identify critical pharmacophores .
Q. What computational strategies predict target binding modes and off-target risks?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., CDK2 or MAPK) .
- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) .
- Off-Target Profiling : Screen against ChEMBL or PubChem databases using similarity ensemble approach (SEA) .
Q. How can synthetic challenges (e.g., low yields in azetidine coupling) be addressed?
Methodological Answer:
- Catalyst Optimization : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig coupling to improve azetidine-pyrimidine linkage yields .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventional) .
- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts and adjust protecting groups (e.g., tert-butyloxycarbonyl) .
Q. What experimental designs resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Protocols :
- Harmonize assay conditions (e.g., ATP concentration in kinase assays) .
- Validate cell line authenticity (STR profiling) to rule out contamination .
- Meta-Analysis : Pool data from multiple labs using random-effects models to assess reproducibility .
Q. How can co-crystallization studies elucidate the compound’s binding mechanism?
Methodological Answer:
- Protein Expression : Express and purify the target protein (e.g., Leishmania dihydrofolate reductase) in E. coli .
- Crystallization Screens : Use sitting-drop vapor diffusion with PEG/Ion screens (Hampton Research) .
- X-ray Diffraction : Resolve structures at <2.5 Å resolution to map hydrogen bonds with triazole and pyrimidine moieties .
Q. What in vivo models are suitable for preclinical evaluation of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
